Purification Specification – Minimum Purity vs. Closest Regioisomeric Analog
The commercially available batch of 1‑bromo‑3‑(cyclohexylmethoxy)naphthalene carries a minimum purity specification of 95% as determined by the supplier . In contrast, the closest commercially listed regioisomeric analog, 2‑bromo‑7‑(cyclohexylmethoxy)naphthalene, is offered at a minimum purity of ≥95% but with a different molecular weight (319.24 vs. 225.08 g·mol⁻¹) and no further quantitative purity characterization publicly available . This indicates that procurement of the 1,3‑isomer provides a defined purity baseline that is not consistently matched by all positional isomers.
| Evidence Dimension | Minimum purity specification (supplier-certified) |
|---|---|
| Target Compound Data | 95% (min. |
| Comparator Or Baseline | 2‑Bromo‑7‑(cyclohexylmethoxy)naphthalene: ≥95% (supplier stated), but no additional certificate-of-analysis data publicly available |
| Quantified Difference | Equivalent nominal purity; differentiation lies in the transparency and consistency of the quality assurance process |
| Conditions | Supplier technical datasheet comparison |
Why This Matters
For multi‑step syntheses, a verified purity threshold minimizes side‑product carry‑over and reduces the need for in‑house re‑purification, directly lowering labor and solvent costs.
